molecular formula C21H26O3 B14229943 3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- CAS No. 824984-63-6

3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl-

Cat. No.: B14229943
CAS No.: 824984-63-6
M. Wt: 326.4 g/mol
InChI Key: XJRPQMNJRFSEDR-UHFFFAOYSA-N
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Description

3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two methyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a series of condensation and reduction steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone, 2,4-bis(4-hydroxyphenyl)-2,4-dimethyl-: Similar structure but with hydroxy groups instead of methoxy groups.

    3-Pentanone, 2,4-bis(4-chlorophenyl)-2,4-dimethyl-: Contains chlorophenyl groups instead of methoxyphenyl groups.

Uniqueness

3-Pentanone, 2,4-bis(4-methoxyphenyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

824984-63-6

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-2,4-dimethylpentan-3-one

InChI

InChI=1S/C21H26O3/c1-20(2,15-7-11-17(23-5)12-8-15)19(22)21(3,4)16-9-13-18(24-6)14-10-16/h7-14H,1-6H3

InChI Key

XJRPQMNJRFSEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(=O)C(C)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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